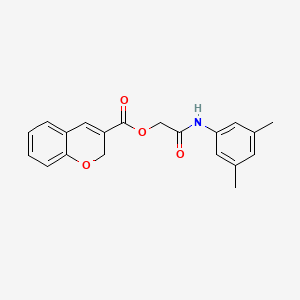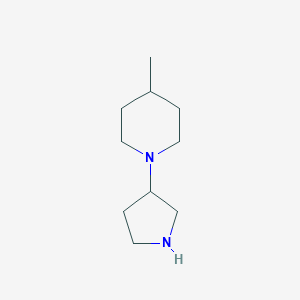![molecular formula C11H19NO2 B12949048 tert-Butyl 1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B12949048.png)
tert-Butyl 1-azaspiro[3.3]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which consists of a seven-membered ring fused to a three-membered ring with a nitrogen atom incorporated into the structure. The tert-butyl group attached to the carboxylate moiety enhances the compound’s stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-azaspiro[3.3]heptane-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of a suitable azetidine derivative with a cyclobutanone derivative under basic conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the azetidine nitrogen attacks the carbonyl carbon of the cyclobutanone, forming the spirocyclic structure.
Another method involves the reduction of a nitrile intermediate using lithium aluminum hydride, followed by the displacement of a tosyl group to form the azaspiro[3.3]heptane derivative .
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. These methods typically utilize readily available starting materials and efficient reaction conditions to minimize production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds.
Scientific Research Applications
tert-Butyl 1-azaspiro[3.3]heptane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and novel spirocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a scaffold for drug discovery.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on target proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate
- tert-Butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate
- tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness
tert-Butyl 1-azaspiro[3.3]heptane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of the tert-butyl group, which enhances its stability and solubility. This compound’s unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable tool in scientific research and drug discovery.
Properties
IUPAC Name |
tert-butyl 1-azaspiro[3.3]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-8-7-11(12)5-4-6-11/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEFTZJBSRYDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
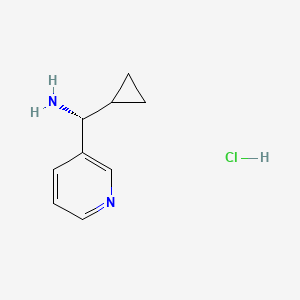
![(R)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12948977.png)

![Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide](/img/structure/B12948989.png)
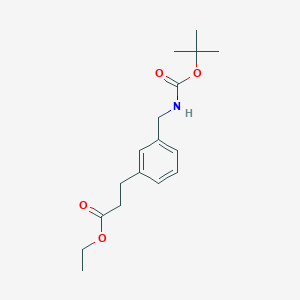

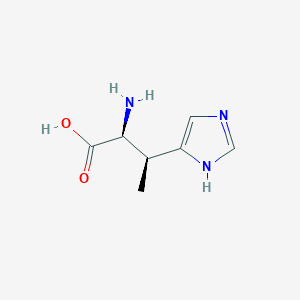
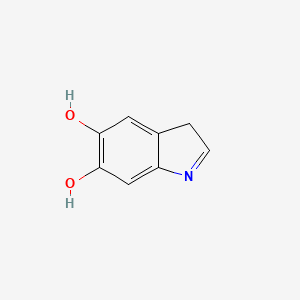
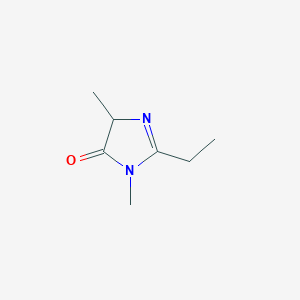
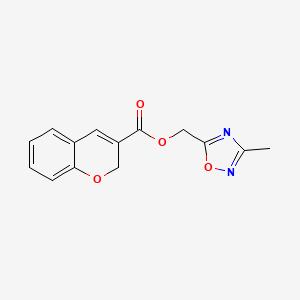
![2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12949032.png)
